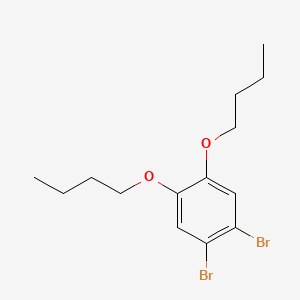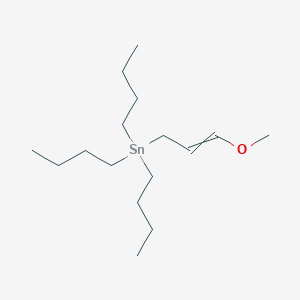
Butanoic acid, 3-(benzoylamino)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanoic acid, 3-(benzoylamino)-, methyl ester is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is characterized by the presence of a benzoylamino group attached to the butanoic acid backbone, with a methyl ester functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 3-(benzoylamino)-, methyl ester can be achieved through a series of organic reactions. One common method involves the Fischer esterification process, where butanoic acid reacts with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction conditions typically involve heating the mixture to facilitate the formation of the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the final product can be achieved through techniques such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Butanoic acid, 3-(benzoylamino)-, methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield butanoic acid and methanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The benzoylamino group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the ester to an alcohol.
Substitution: Nucleophiles such as amines or thiols can react with the benzoylamino group under appropriate conditions.
Major Products Formed
Hydrolysis: Butanoic acid and methanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Butanoic acid, 3-(benzoylamino)-, methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of fragrances, flavorings, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of butanoic acid, 3-(benzoylamino)-, methyl ester involves its interaction with various molecular targets. The ester functional group can undergo hydrolysis to release butanoic acid and methanol, which can then participate in further biochemical reactions. The benzoylamino group can interact with enzymes and receptors, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
Butanoic acid, methyl ester:
3-Aminobutanoic acid methyl ester: This compound contains an amino group instead of the benzoylamino group.
Uniqueness
Butanoic acid, 3-(benzoylamino)-, methyl ester is unique due to the presence of the benzoylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications in research and industry.
Propiedades
Número CAS |
112979-39-2 |
|---|---|
Fórmula molecular |
C12H15NO3 |
Peso molecular |
221.25 g/mol |
Nombre IUPAC |
methyl 3-benzamidobutanoate |
InChI |
InChI=1S/C12H15NO3/c1-9(8-11(14)16-2)13-12(15)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,13,15) |
Clave InChI |
SUNYLXIDXRRXFI-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(=O)OC)NC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14317275.png)




![2-Methyl-3-[(prop-2-yn-1-yl)oxy]prop-1-ene](/img/structure/B14317290.png)




![Cyanamide, [3-[(2-chloro-5-thiazolyl)methyl]-2-thiazolidinylidene]-](/img/structure/B14317328.png)


![2-[(1,3-Thiazol-4-yl)sulfanyl]-1H-benzimidazole](/img/structure/B14317353.png)
